
(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 3-(tert-butyl)-5-(furan-3-yl)phenyl bromide, is prepared through bromination of the corresponding aryl compound.
Borylation Reaction: The aryl bromide is then subjected to a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is typically carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water.
Aplicaciones Científicas De Investigación
(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential in drug discovery, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. This complex facilitates the transfer of the boronic acid group to the target molecule, resulting in the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and furan groups, making it less sterically hindered and more reactive in certain reactions.
(3-Furan-2-yl)phenylboronic Acid: Contains a furan ring but lacks the tert-butyl group, affecting its solubility and reactivity.
(3-(tert-Butyl)phenyl)boronic Acid: Contains the tert-butyl group but lacks the furan ring, influencing its electronic properties and reactivity.
Uniqueness
The presence of both a furan ring and a tert-butyl group in (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid makes it unique in terms of its steric and electronic properties. These features can enhance its stability and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C14H17BO3 |
|---|---|
Peso molecular |
244.10 g/mol |
Nombre IUPAC |
[3-tert-butyl-5-(furan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H17BO3/c1-14(2,3)12-6-11(10-4-5-18-9-10)7-13(8-12)15(16)17/h4-9,16-17H,1-3H3 |
Clave InChI |
RQYDVJNAUCCSIT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=COC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


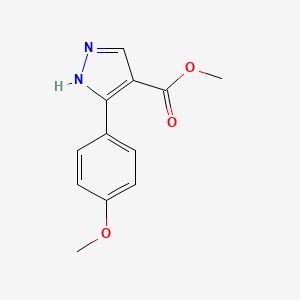
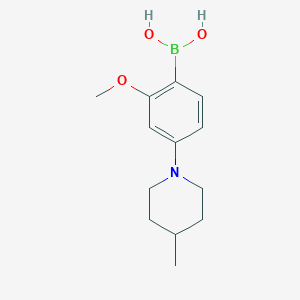
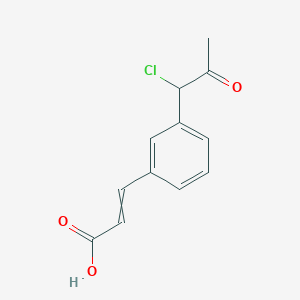
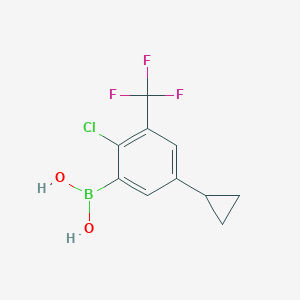
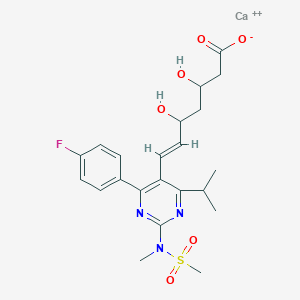
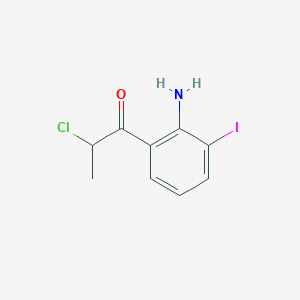

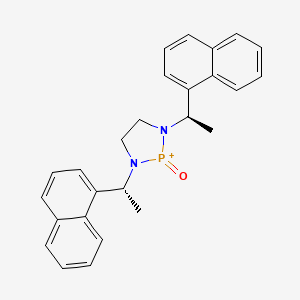
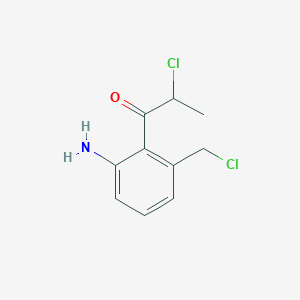

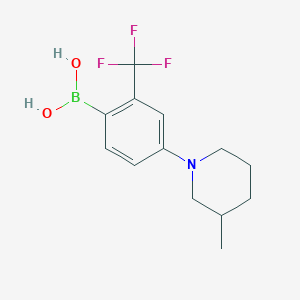
![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)


